5,8-Dioxaspiro[3.5]nonan-2-one
Description
5,8-Dioxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C7H10O3 It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro configuration
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C7H10O3/c8-6-3-7(4-6)5-9-1-2-10-7/h1-5H2 |
InChI Key |
QKZRPONOWICQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC(=O)C2)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.5]nonan-9-one: Another spirocyclic compound with similar structural features.
1,7-Dioxaspiro[5.5]undecane: A larger spirocyclic compound with additional oxygen atoms.
1,6-Dioxaspiro[4.5]decane: A related compound with a different ring size and configuration.
Uniqueness
5,8-Dioxaspiro[3.5]nonan-2-one is unique due to its specific ring size and the positioning of the oxygen atoms. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
